3-Iodo-4-methoxypyridine
Overview
Description
3-Iodo-4-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a halogenated heterocyclic compound, specifically a pyridine derivative, where an iodine atom is substituted at the third position and a methoxy group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.
Mode of Action
The mode of action of 3-Iodo-4-methoxypyridine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.
Result of Action
Its primary known application is in the Suzuki–Miyaura cross-coupling reaction , suggesting that its main effect is the formation of new carbon-carbon bonds in organic synthesis.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxypyridine typically involves the iodination of 4-methoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve regioselective iodination at the third position. Another method involves the use of 2,2,6,6-tetramethylpiperidine and n-butyllithium to lithiate 4-methoxypyridine, followed by the addition of iodine to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids or esters are used in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the iodine atom to a hydrogen atom or other functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Deiodinated pyridines or other reduced derivatives.
Scientific Research Applications
3-Iodo-4-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Comparison with Similar Compounds
- 4-Iodo-6-methoxypyrimidine
- 6-Iodo-2,3-dimethoxypyridine
- 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
Comparison: 3-Iodo-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer different reactivity profiles in substitution and coupling reactions, making it suitable for specific synthetic applications. The presence of both iodine and methoxy groups allows for versatile chemical modifications, which can be advantageous in the synthesis of complex molecules.
Properties
IUPAC Name |
3-iodo-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPSURIRLYQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358560 | |
Record name | 3-iodo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-55-1 | |
Record name | 3-Iodo-4-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89640-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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